molecular formula C13H21NO3S B345026 N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide CAS No. 886124-31-8

N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide

Cat. No.: B345026
CAS No.: 886124-31-8
M. Wt: 271.38g/mol
InChI Key: KVCOWSUJEKBVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C13H21NO3S. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide typically involves the sulfonation of a methoxybenzenesulfonamide derivative. The process begins with the preparation of 5-ethyl-2-methoxybenzenesulfonyl chloride, which is then reacted with butan-2-amine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-5-bromo-2-methoxybenzenesulfonamide
  • N-methyl-5-ethyl-2-methoxybenzenesulfonamide
  • N-propyl-5-ethyl-2-methoxybenzenesulfonamide

Uniqueness

N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-yl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.

Properties

IUPAC Name

N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-5-10(3)14-18(15,16)13-9-11(6-2)7-8-12(13)17-4/h7-10,14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCOWSUJEKBVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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